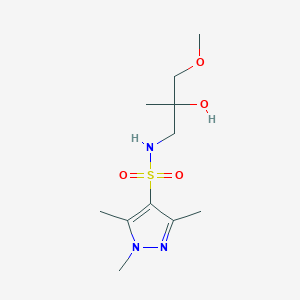
N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, also known as HET0016, is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure and renal function. HET0016 has been extensively studied for its potential therapeutic applications in hypertension, cancer, and other diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxicity Research on sulfonamide derivatives, including those with pyrazole structures, has shown their potential in synthesizing compounds with significant cytotoxic activities against tumor and non-tumor cell lines. For example, a study presented the synthesis of polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities, revealing that trimethoxy derivatives exhibited selective cytotoxicity, making them candidates for further investigations in cancer research (Kucukoglu et al., 2016).
Carbonic Anhydrase Inhibition Sulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase isoenzymes. This enzyme is crucial in various physiological processes, including respiration and the acid-base balance in blood and tissues. Research demonstrates that sulfonamide derivatives, including pyrazoline benzensulfonamides, exhibit superior carbonic anhydrase inhibitory activity compared to reference compounds, indicating potential therapeutic applications (Ozmen Ozgun et al., 2019).
Antimicrobial Activity The synthesis of new sulfonamide derivatives has shown promising results in antimicrobial activity. For instance, pyridazinyl sulfonamide derivatives have been synthesized and tested against various bacterial strains, demonstrating significant antibacterial activities. This suggests their potential use in developing new antimicrobial agents (Mohamed, 2007).
Enzyme and Receptor Targeting The design and synthesis of N-arylpyrazole derivatives bearing the sulfonamide moiety have indicated cytotoxic agents' potential. These compounds have been tested for their in vitro cytotoxic activity against human tumor cell lines, showing that specific derivatives exhibit promising cytotoxicity, suggesting their use in cancer therapy (Duan et al., 2016).
Corrosion Inhibition Interestingly, sulfonamide derivatives have also been investigated outside the biomedical field, such as in corrosion inhibition. Pyranopyrazole derivatives, for example, have been studied for their efficacy in protecting mild steel against corrosion in acidic environments, demonstrating high inhibition efficiency. This application highlights the versatility of sulfonamide derivatives in various scientific and industrial applications (Yadav et al., 2016).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4S/c1-8-10(9(2)14(4)13-8)19(16,17)12-6-11(3,15)7-18-5/h12,15H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMOCZFPFWHFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

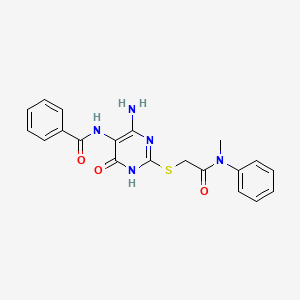

![11-Acetyl-6-oxo-7,11-diazatricyclo[7.3.1.0<2,7>]trideca-2,4-diene](/img/structure/B2968245.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2968246.png)

![3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2968248.png)

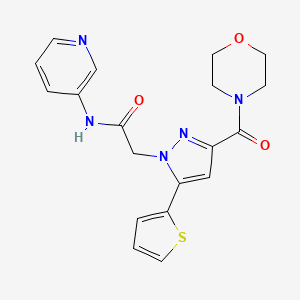
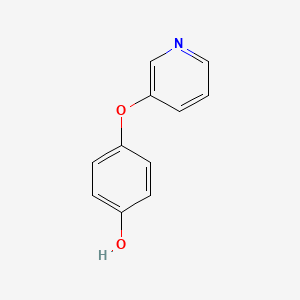

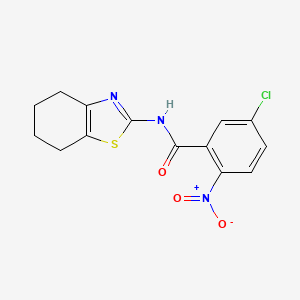
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2968259.png)

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B2968261.png)